N,N-Dimethylphenethylamine
Overview
Description
Synthesis Analysis
The synthesis of N,N-Dimethylphenethylamine involves multiple chemical pathways, including the reductive amination, Leuckart method, and others, depending on the desired purity and yield. These methods highlight the versatility and complexity in synthesizing such compounds, which can significantly impact their physical and chemical properties [Stojanovska et al., 2013].
Molecular Structure Analysis
The molecular structure of N,N-Dimethylphenethylamine is characterized by the presence of a phenethylamine backbone with two methyl groups attached to the nitrogen atom. This structural arrangement impacts its chemical behavior, reactivity, and interaction with biological systems. Understanding the geometry, electronic distribution, and conformational flexibility is crucial for predicting its reactivity and interactions [Petzold-Welcke et al., 2014].
Chemical Reactions and Properties
N,N-Dimethylphenethylamine undergoes various chemical reactions, including oxidation, nitrosation, and conjugation, which can modify its chemical properties significantly. These reactions are influenced by its molecular structure and can lead to the formation of complex derivatives with diverse biological activities [Nawrocki & Andrzejewski, 2011].
Physical Properties Analysis
The physical properties of N,N-Dimethylphenethylamine, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for its application in chemical synthesis and for understanding its behavior in biological systems [Kim & Kim, 2011].
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pH-dependence, are crucial for the application of N,N-Dimethylphenethylamine in synthetic chemistry and pharmacology. Its behavior in different chemical environments, interaction with other compounds, and mechanisms of action in biological systems are areas of ongoing research [Tain & Hsu, 2017].
Scientific Research Applications
Radiochemistry and Neuroscience : Halldin et al. (1989) discussed the labeling of dimethylphenethylamine with carbon-11 in different positions for use in biodistribution studies in rats and Rhesus monkeys, highlighting its application in neuroscience research and imaging techniques like positron emission tomography (PET) (Halldin et al., 1989).
Agricultural and Environmental Science : Jones-Lepp et al. (2010) studied the potential for plant uptake of various contaminants, including N,N'-dimethylphenethylamine (DMPEA), in irrigated crop systems, providing insights into environmental contamination and food safety (Jones-Lepp et al., 2010).
Chemical Reactions : Smith, Norman, and Rowley (1970) explored the redox reactions of 3,4-Dimethoxy-N,N-dimethylphenethylamine N-oxide with iron(II) ion, offering valuable data for chemical synthesis and reaction mechanisms (Smith et al., 1970).
Water Treatment and Public Health : Mitch, Gerecke, and Sedlak (2003) described a method to quantify organic precursors of N-nitrosodimethylamine (NDMA), including dimethylamine, which forms during chloramination of wastewater. This research is significant for public health and water treatment (Mitch et al., 2003).
Pharmacology and Neuroscience : Leth-Petersen et al. (2014) investigated the metabolic stability of psychedelic 5-HT2A agonists, including derivatives of dimethylphenethylamine, to understand their oral bioavailability and effects on the human brain (Leth-Petersen et al., 2014).
Materials Science : Wu, Lin, and Liou (2019) synthesized novel triarylamine derivatives with dimethylamino substituents, including N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,4-phenylenediamine, for use in optoelectronic devices, demonstrating its application in material science (Wu et al., 2019).
properties
IUPAC Name |
N,N-dimethyl-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOFSCODFRHERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10275-21-5 (hydrochloride) | |
Record name | N,N-Dimethylphenylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40150114 | |
Record name | N,N-Dimethylphenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Sweet fishy aroma | |
Record name | N,N-Dimethylphenethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
Record name | N,N-Dimethylphenethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898-0.904 | |
Record name | N,N-Dimethylphenethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
N,N-Dimethylphenethylamine | |
CAS RN |
1126-71-2 | |
Record name | Dimethylphenethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylphenylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylphenethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethylphenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYL-2-PHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C10U12C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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